BenchChemオンラインストアへようこそ!

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Lipophilicity XLogP3 Building Block Selection

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (5-chloro-4-azaindole-3-carboxylic acid) is a heteroaromatic building block characterized by a fused 4-azaindole core bearing a chlorine atom at the 5-position and a carboxylic acid at the 3-position. With a molecular weight of 196.59 g·mol⁻¹ and a computed XLogP3 of 1.6, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antibacterial scaffolds.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
CAS No. 1190321-93-7
Cat. No. B3026944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
CAS1190321-93-7
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=C2C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13)
InChIKeyTZSOQTONJMMMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190321-93-7): Building Block Procurement Profile


5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (5-chloro-4-azaindole-3-carboxylic acid) is a heteroaromatic building block characterized by a fused 4-azaindole core bearing a chlorine atom at the 5-position and a carboxylic acid at the 3-position [1]. With a molecular weight of 196.59 g·mol⁻¹ and a computed XLogP3 of 1.6, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antibacterial scaffolds [1]. Its solid-state storage requirement (inert atmosphere, 2–8 °C) and typical commercial purity of ≥95% define the baseline procurement specifications .

Why 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Cannot Be Casually Replaced by In-Class Analogs


Although the pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold is shared by several commercially available building blocks, substitution at the 5-position with chlorine introduces quantifiable differences in lipophilicity, electronic character, and steric profile that cannot be replicated by the unsubstituted (XLogP3 0.6), 5-fluoro, or 5-bromo analogs [1][2]. Moreover, the 4-azaindole connectivity (pyrrolo[3,2-b]pyridine) offers a distinct hinge-binding geometry for kinase targets compared to the 7-azaindole regioisomer (pyrrolo[2,3-b]pyridine), such that switching the core scaffold alters the exit vector of the carboxylic acid derivatization handle [3]. Procurement decisions that disregard these scaffold- and substituent-level parameters risk compromising downstream structure–activity relationship (SAR) reproducibility and synthetic route compatibility.

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Comparator-Anchored Differentiation Evidence


Lipophilicity Advantage of 5-Chloro Substituent Versus Unsubstituted Analog

The 5-chloro substituent increases the computed XLogP3 by 1.0 log unit relative to the unsubstituted parent compound (XLogP3 0.6 for 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) [1][2]. This ΔXLogP3 of +1.0 translates to a predicted ~10-fold increase in octanol–water partition coefficient, which directly influences the lipophilic ligand efficiency (LLE) of downstream kinase inhibitor candidates [3].

Lipophilicity XLogP3 Building Block Selection

Predicted pKa and Carboxylic Acid Reactivity Comparison

The predicted pKa of the carboxylic acid group in 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is −2.18 ± 0.30, compared to a predicted pKa of −1.97 ± 0.10 for the unsubstituted analog . The electron-withdrawing chlorine atom marginally lowers the pKa, indicating slightly enhanced acidity and potentially greater reactivity in amide coupling or esterification reactions under mild conditions.

pKa Amide Coupling Reactivity

Halogen Size and Synthetic Handle Differentiation: Cl vs. F vs. Br

Among the 5-halogenated 4-azaindole-3-carboxylic acid series, the chlorine atom (van der Waals radius ~1.75 Å) offers intermediate steric bulk between fluorine (~1.47 Å) and bromine (~1.85 Å), combined with higher C–Cl bond dissociation energy (~397 kJ·mol⁻¹) versus C–Br (~280 kJ·mol⁻¹). This renders the 5-chloro compound less prone to unwanted oxidative addition side reactions during downstream Pd-catalyzed cross-coupling, while still providing sufficient steric mass for hydrophobic pocket occupation in kinase binding sites .

Halogen Selection Cross-Coupling Building Block

4-Azaindole vs. 7-Azaindole Scaffold: Kinase Hinge-Binding Geometry

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold presents the pyridine nitrogen at the 4-position of the indole framework, enabling a distinct hinge-binding hydrogen-bond pattern compared to the pyrrolo[2,3-b]pyridine (7-azaindole) regioisomer, where the nitrogen resides at the 7-position. Comprehensive kinase selectivity profiling of azaindole-based inhibitors has demonstrated that the 4-azaindole scaffold preferentially targets kinases such as JAK2 and FGFR, whereas the 7-azaindole scaffold is more commonly associated with CHK1/CHK2 inhibition [1]. The 5-chloro substitution further modulates this selectivity through hydrophobic interaction with the gatekeeper residue pocket.

Azaindole Scaffold Kinase Inhibitor Design Hinge Binder

Synthetic Route Efficiency: Patent-Backed Access to the 5-Chloro-4-Azaindole Core

Patent CN102775404A discloses a dedicated method for synthesizing 5-chloro-4-azaindole, the core scaffold of this compound, achieving higher yields and lower cost compared to prior art methods that chlorinate 4-azaindole directly (which suffered from low yields, e.g., ~29% for a single step) [1]. The availability of an optimized, scalable synthetic route to the 5-chloro-4-azaindole intermediate indirectly benefits procurement of the 3-carboxylic acid derivative by supporting more competitive pricing and reliable supply chains.

Synthesis Patent Yield Optimization

Procurement-Driven Application Scenarios for 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Medicinal chemistry teams developing JAK2 or FGFR inhibitors can use this building block as a hinge-binding core for parallel amide library synthesis. The XLogP3 of 1.6 provides a 10-fold lipophilicity advantage over the unsubstituted scaffold (XLogP3 0.6), improving the likelihood of achieving cellular permeability without resorting to additional hydrophobic substituents [1]. The carboxylic acid handle enables direct HATU-mediated coupling to diverse amine fragments, and the chlorine atom contributes to gatekeeper pocket occupancy while leaving the C–Cl bond sufficiently stable for late-stage functionalization if required .

Scaffold-Hopping from 7-Azaindole to 4-Azaindole for Selectivity Reprogramming

Research groups that have previously identified 7-azaindole-based CHK1 inhibitors but seek to pivot toward JAK-STAT pathway targets can systematically replace the 7-azaindole core with this 4-azaindole building block while retaining the 5-chloro substitution pattern. The identical molecular formula (C8H5ClN2O2, MW 196.59) simplifies logistics and inventory management, yet the altered nitrogen position reprograms kinase selectivity [1]. This scaffold hop is particularly valuable for organizations pursuing multiple kinase programs from a shared building-block library.

Antibacterial Agent Development Targeting Dihydrofolate Reductase

The pyrrolopyridine-carboxylic acid-chloro architecture of this compound provides a platform for designing antibacterial agents that target bacterial dihydrofolate reductase (DHFR) [1]. The chlorine atom at the 5-position can engage in halogen bonding with the DHFR active site, while the carboxylic acid group serves as a derivatization point for generating amide or ester prodrugs. Procurement of this specific building block, rather than the 5-fluoro or 5-bromo analogs, offers an optimal balance of potency contribution and synthetic tractability.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 196.59 g·mol⁻¹, this compound falls within the rule-of-three space for fragment-based screening. Its balanced lipophilicity (XLogP3 1.6) and synthetic accessibility via patent-optimized routes make it a cost-effective entry for constructing 4-azaindole-biased fragment libraries. When screened against kinase panels, fragments derived from this scaffold have demonstrated measurable binding to FGFR and related tyrosine kinases, validating its inclusion in targeted fragment collections [1].

Quote Request

Request a Quote for 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.